Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

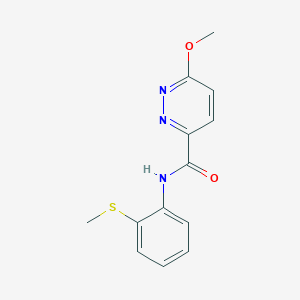

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate is a chemical compound with the linear formula C10H13NO3 . It is a clear colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate involves several steps. At 0 degrees Celsius, pyridine (3 mL), 2,2-dimethyl-1,3-dioxocyclohexane-4,6-dione (15.3 mmol, 1.00 equivalent), and 10 mL of dichloromethane are slowly added to a 100 mL round-bottom flask. The mixture is stirred for 5 minutes, then acyl chloride (15.3 mmol, 1.00 equivalent) in dichloromethane (20 mL) is added to the reaction system over 10 minutes. The mixture turns orange, then is stirred at 0 degrees Celsius for 30 minutes, then stirred at room temperature for 1 hour. Dichloromethane (30 mL) is added to the mixture, and the solution is washed with water (40 mL x 4) .Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate is represented by the SMILES stringCCOC(=O)CC(=O)C1CC1 . The molecular formula is C8H12O3 , and the molecular weight is 156.18 . Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate is a liquid with a density of 1.058 g/mL at 25 °C . The refractive index is 1.449 .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl 3-cyclopropyl-3-oxopropanoate serves as a versatile building block in organic synthesis. Researchers utilize it to create more complex molecules through cyclization reactions. Its unique cyclopropyl group can be further functionalized, making it valuable for drug discovery. For instance, modifications of this compound have led to novel anti-inflammatory agents and antiviral drugs .

Coumarin Derivatives and Photophysics

The condensation of methyl 3-cyclopropyl-3-oxopropanoate with salicylaldehyde can yield either coumarin-3-carboxylate ester or 3-cyancoumarin. These coumarin derivatives exhibit interesting photophysical properties, including fluorescence. Researchers study their luminescence behavior and use them as fluorescent probes in biological imaging and materials science .

Enantioselective Cyclopropanation Reactions

Methyl 3-cyclopropyl-3-oxopropanoate participates in enantioselective cyclopropanation reactions. Catalysts based on monoaza-15-crown-5 lariat ethers have been employed to achieve high asymmetric induction. These reactions allow the construction of chiral cyclopropane rings, which are prevalent in natural products and pharmaceuticals .

Oxadiazole-Based Compounds

By introducing an oxadiazole moiety, researchers create derivatives like N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide. These compounds exhibit diverse biological activities, including antimicrobial and anticancer properties. Their unique structural features make them promising candidates for drug development .

Pyrazole Analogues

Methyl 3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxopropanoate, a pyrazole analogue derived from our compound, has been investigated. Researchers explore its potential as an anti-inflammatory agent or as a scaffold for designing bioactive molecules .

Amino Acid Derivatives

Methyl 3-(4-chloroanilino)-2-nitro-3-oxopropanoate and 3-amino-3-cyclopropyl-N-((5-methylpyrazin-2-yl)methyl)propanamide are intriguing amino acid derivatives. These compounds may find applications in peptide synthesis, enzyme inhibition studies, or as building blocks for bioconjugates .

Safety and Hazards

properties

IUPAC Name |

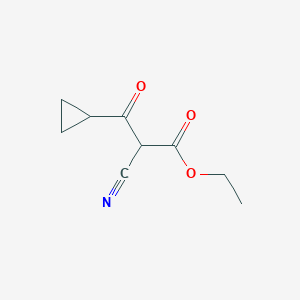

ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7(5-10)8(11)6-3-4-6/h6-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGVNJAWUHDXKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-cyclopropyl-3-oxopropanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-benzoyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2586714.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2586718.png)

![N-(2-fluorophenyl)-6-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2586721.png)

![[(2R,3S,4S,5R,6S)-6-[3,5-Dihydroxy-4-[3-(4-hydroxyphenyl)propanoyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2586730.png)

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B2586734.png)

![5-chloro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2586736.png)